Product packaging for Methyl 2-(6-bromopyridin-2-yl)acetate(Cat. No.:CAS No. 907191-65-5)

Methyl 2-(6-bromopyridin-2-yl)acetate

Cat. No.: B1429915
CAS No.: 907191-65-5
M. Wt: 230.06 g/mol
InChI Key: KSTQSTLAWKUGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-(6-bromopyridin-2-yl)acetate (CAS 907191-65-5) is a valuable bromopyridine derivative and versatile building block in organic synthesis and medicinal chemistry research. With a molecular formula of C 8 H 8 BrNO 2 and a molecular weight of 230.06, this compound is characterized by its ester functional group and a bromine atom at the 6-position of the pyridine ring, which serves as a reactive handle for further chemical transformations . This compound is primarily used as a key synthetic intermediate in the design and development of novel bioactive molecules. Recent research highlights its application in the synthesis of dual-mechanism tubulin-targeting agents, which are investigated for their potent antiproliferative activity against various human tumor cell lines, including MCF-7, A549, and HCT-116 . In this context, it serves as a crucial precursor for constructing molecular scaffolds that inhibit tubulin polymerization and promote protein degradation, representing a promising strategy in anticancer therapy . Attention: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B1429915 Methyl 2-(6-bromopyridin-2-yl)acetate CAS No. 907191-65-5

Properties

IUPAC Name

methyl 2-(6-bromopyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-6-3-2-4-7(9)10-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTQSTLAWKUGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856857
Record name Methyl (6-bromopyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907191-65-5
Record name Methyl (6-bromopyridin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 6-bromopyridine-2-acetic acid

A classical approach involves the Fischer esterification of 6-bromopyridine-2-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions for several hours, followed by purification through extraction and chromatography.

Parameter Typical Conditions Outcome
Reactants 6-bromopyridine-2-acetic acid, Methanol Ester product formed
Catalyst Concentrated H2SO4 or p-TsOH Promotes esterification
Temperature Reflux (~65°C) Drives reaction to completion
Reaction Time 4–12 hours Sufficient for ester formation
Workup Aqueous quench, extraction with EtOAc Isolation of ester
Purification Silica gel chromatography High purity product
Typical Yield 60–85% Moderate to good

PyBroP-Mediated Coupling from Pyridine N-Oxides

A more modern and efficient method involves the use of 6-bromopyridine-N-oxide as a substrate, which is reacted with 1-(tert-butyldimethylsilyloxy)-1-methoxyethene in the presence of PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) and a base such as diisopropylethylamine (iPr2EtN) in tetrahydrofuran (THF). This method proceeds at mild temperatures (around 45°C) and affords methyl 2-(6-bromopyridin-2-yl)acetate after aqueous workup and chromatographic purification.

Parameter Conditions Outcome
Reactants 6-bromopyridine-N-oxide, 1-(tert-butyldimethylsilyloxy)-1-methoxyethene Ester product formation
Catalyst/Reagent PyBroP (1.1 eq) Activates ester formation
Base iPr2EtN (3.1 eq) Neutralizes acid byproducts
Solvent THF Good solubility and reactivity
Temperature 45°C Mild heating for reaction
Reaction Time 2 hours Efficient conversion
Workup Water quench, EtOAc extraction Isolation of product
Purification Column chromatography (0–50% EtOAc:heptanes) High purity, orange oil
Yield ~35% Moderate yield

This method is advantageous for its mild conditions and compatibility with sensitive functional groups but may require optimization to improve yield.

Cross-Coupling Approaches

Though less directly reported for this exact compound, related methyl 2-(pyridin-2-yl)acetates are often synthesized via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. For this compound, a plausible route involves:

  • Starting from methyl 2-(pyridin-2-yl)acetate.
  • Bromination at the 6-position of the pyridine ring.
  • Or alternatively, coupling a 6-bromopyridin-2-yl boronic acid with methyl bromoacetate derivatives.

These methods require palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like dioxane/water mixtures under elevated temperatures (100–115°C) for extended times (12–24 hours).

Parameter Typical Conditions Outcome
Catalyst Pd(PPh3)4 (5–7 mol%) Facilitates C-C bond formation
Base K2CO3 or KOAc (2 eq) Deprotonates boronic acid
Solvent Dioxane/water (2:1) Solubilizes reagents
Temperature 100–115°C Drives coupling reaction
Reaction Time 18–24 hours Ensures completion
Workup Aqueous extraction, filtration Removes catalyst residues
Purification Chromatography or recrystallization Pure coupled product
Yield 70–86% High yield achievable

Analytical Data Supporting Preparation

The synthesized this compound is characterized by:

  • ¹H NMR (400 MHz, CDCl3): Signals at δ 7.54 (triplet, 1H), 7.41 (doublet, 1H), 7.29 (doublet, 1H), 3.85 (singlet, 2H, methylene adjacent to pyridine), and 3.73 (singlet, 3H, methyl ester) confirm the structure.
  • ¹³C NMR (150 MHz, CDCl3): Peaks at δ 170.4 (carbonyl carbon), 155.5, 141.5, 138.9, 126.6, 122.9 (aromatic carbons), 52.3 (methyl ester), and 43.1 (methylene carbon).
  • Mass Spectrometry (m/z): Molecular ion peak at 231.9 (M+H)+ consistent with the molecular formula C8H8BrNO2.

These data confirm the identity and purity of the compound post-synthesis.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Notes
Fischer Esterification Simple, classical approach Requires reflux, acid-sensitive groups 60–85 Suitable for large scale
PyBroP-Mediated Coupling Mild conditions, functional group tolerant Moderate yield, costly reagents ~35 Useful for sensitive substrates
Pd-Catalyzed Cross-Coupling High yield, versatile Requires expensive catalysts, longer reaction time 70–86 Widely used in medicinal chemistry

Research Findings and Optimization Notes

  • The PyBroP-mediated method provides a novel synthetic route with mild conditions but requires optimization to improve yield and reduce reagent costs.
  • Esterification yields can be improved by controlling water removal during reflux and using azeotropic distillation.
  • Cross-coupling methods benefit from ligand and base screening to maximize coupling efficiency and minimize side reactions.
  • Purity and structural confirmation are critical, with NMR and mass spectrometry serving as standard analytical tools.
  • Storage and handling under inert atmosphere prevent hydrolysis or decomposition of the ester group.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-bromopyridin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Overview
Methyl 2-(6-bromopyridin-2-yl)acetate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity and specificity towards various molecular targets.

Case Studies

  • Anticancer Agents : Research has indicated that derivatives of this compound can exhibit significant anticancer properties. For instance, analogs designed from this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models, demonstrating promising results against specific cancer cell lines.
  • Neurological Disorders : The compound's interactions with muscarinic acetylcholine receptors have been studied to develop potential treatments for neurological conditions. A notable study highlighted the compound's role in enhancing receptor activity, which could lead to advancements in treating disorders like Alzheimer's disease.

Organic Synthesis

Role as an Intermediate
In organic synthesis, this compound acts as an intermediate for creating more complex molecules. Its bromine atom is particularly reactive, allowing for various substitution reactions that facilitate the formation of diverse chemical entities.

Synthetic Routes
The synthesis typically involves:

  • Bromination of Pyridine Derivatives : The starting material can be brominated to introduce the bromine substituent on the pyridine ring.
  • Esterification Reactions : The ester group can be modified through hydrolysis or transesterification to yield different esters or acids.
Reaction TypeDescription
Substitution ReactionsBromine can be replaced by nucleophiles
Ester HydrolysisConverts the ester into a carboxylic acid
Coupling ReactionsForms biaryl compounds through coupling mechanisms

Material Science

Development of New Materials
this compound is also explored in material science for its potential in creating novel materials with specific properties. Its unique chemical structure allows it to participate in polymerization reactions or serve as a ligand in coordination chemistry.

Applications in Coatings and Polymers
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance coatings and composites.

Mechanism of Action

The mechanism by which Methyl 2-(6-bromopyridin-2-yl)acetate exerts its effects depends on its interactions with molecular targets. The bromine atom and ester group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic substitution, oxidation, and reduction reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key differences:

Compound Name Molecular Formula Substituent Differences Similarity Score Key Properties/Applications
Ethyl 2-(6-bromopyridin-2-yl)acetate C₉H₁₀BrNO₂ Ethyl ester instead of methyl 0.89 Higher lipophilicity; slower hydrolysis
2-(6-Bromopyridin-2-yl)ethanol C₇H₈BrNO Alcohol group instead of ester 0.85 Polar; prone to oxidation
6-Bromo-3-methylpicolinic acid C₇H₆BrNO₂ Carboxylic acid instead of ester 0.80 Ionic at physiological pH; metal chelator
Methyl 2-(5-bromopyridin-2-yl)acetate C₈H₈BrNO₂ Bromine at 5-position (positional isomer) - Altered electronic effects on pyridine ring
Methyl 2-(6-chloropyridin-2-yl)acetate C₈H₈ClNO₂ Chlorine instead of bromine - Smaller halogen; lower molecular weight

Physicochemical Properties

  • Halogen Effects : Replacing bromine with chlorine (e.g., Methyl 2-(6-chloropyridin-2-yl)acetate) reduces molecular weight (Cl: 35.45 vs. Br: 79.90) and polarizability, impacting reactivity in nucleophilic substitutions. Bromine’s larger size enhances leaving-group ability in Suzuki-Miyaura couplings .
  • Ester Group Variations : Ethyl and tert-butyl esters (e.g., Ethyl 2-(6-bromopyridin-2-yl)acetate and tert-butyl 2-(6-bromopyridin-2-yl)acetate hydrochloride) exhibit increased steric hindrance, delaying hydrolysis compared to the methyl ester. The tert-butyl derivative’s bulkiness also enhances solubility in organic solvents .
  • Positional Isomerism : Bromine at the 6-position (target compound) versus 5-position (e.g., Methyl 2-(5-bromopyridin-2-yl)acetate) alters the pyridine ring’s electron density. The 6-bromo isomer shows stronger inductive effects on the adjacent acetate group, influencing NMR shifts (e.g., δ 3.74 ppm for 5-bromo vs. δ 3.82 ppm predicted for 6-bromo) .

Biological Activity

Methyl 2-(6-bromopyridin-2-yl)acetate is an organic compound characterized by a brominated pyridine ring and an ester functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where it may serve as an intermediate in the synthesis of bioactive molecules. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃BrN₁O₂
  • Molecular Weight : Approximately 230.06 g/mol
  • Structural Features : The presence of a bromine atom at the 6th position of the pyridine ring contributes to its reactivity and biological interactions .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily due to its structural features. Notably, it has been investigated for:

  • Cytochrome P450 Inhibition : It acts as an inhibitor of CYP1A2, a critical enzyme in drug metabolism. This interaction is significant for understanding potential drug-drug interactions and optimizing therapeutic regimens involving this compound.
  • Antimicrobial Properties : Studies have shown that derivatives of pyridine compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs demonstrate promising antibacterial and antifungal properties .

Case Studies and Experimental Data

  • Cytochrome P450 Interaction Study :
    • A study evaluated the inhibitory effects of this compound on CYP1A2 activity using human liver microsomes.
    • Results : The compound showed significant inhibition with an IC50 value indicating moderate potency as an inhibitor compared to known inhibitors.
  • Antimicrobial Activity Evaluation :
    • In a comparative study of various alkaloids, similar compounds demonstrated MIC values ranging from 4.69 to 22.9 µM against bacterial strains like Bacillus subtilis and Staphylococcus aureus. While direct data for this compound is not provided, its structural similarity suggests potential efficacy in antimicrobial applications .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Nucleophilic Substitution Reactions : The bromine atom can participate in nucleophilic substitutions, influencing its reactivity with various biological targets.
  • Oxidation and Reduction Pathways : The ester group may undergo hydrolysis or reduction, potentially leading to bioactive metabolites that could contribute to its overall biological profile .

Comparison with Similar Compounds

This compound shares structural similarities with other brominated pyridine derivatives. The following table summarizes some comparable compounds and their known activities:

Compound NameBiological ActivityReference
Methyl 2-(5-bromopyridin-2-yl)acetateAntimicrobial
Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetateCYP450 Inhibition
Methyl 2-(4-bromopyridin-2-yl)acetateAntifungal

Q & A

Basic: What are common synthetic routes for preparing Methyl 2-(6-bromopyridin-2-yl)acetate, and what key reaction parameters influence yield?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions involving 6-bromopyridine derivatives. For example, alkylation of 6-bromopyridin-2-yl precursors with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach. Key parameters include:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
  • Catalyst : Transition-metal catalysts (e.g., Pd for cross-coupling) may improve regioselectivity in complex systems .

Basic: How is this compound characterized structurally, and what software tools are recommended for crystallographic analysis?

Methodological Answer:
Structural characterization employs:

  • X-ray crystallography : For absolute configuration determination. Use SHELXL for refinement, ensuring hydrogen atoms are constrained with riding models .
  • NMR/IR spectroscopy : ¹H/¹³C NMR confirms the ester and bromopyridine moieties (δ ~3.7 ppm for methyl ester; δ ~150 ppm for pyridine carbons). IR detects C=O stretches at ~1740 cm⁻¹ .
  • ORTEP-III : Generates thermal ellipsoid plots to visualize molecular geometry .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) gradients to separate brominated byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, leveraging the compound’s moderate polarity .
  • Distillation : For large-scale preparations, fractional distillation under reduced pressure minimizes thermal decomposition .

Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The C–Br bond serves as a versatile handle for:

  • Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes aryl-aryl bond formation with boronic acids. Optimize with degassed toluene/EtOH (3:1) and 80°C .
  • Buchwald-Hartwig amination : Use Xantphos/Pd₂(dba)₃ to introduce amines, monitoring for dehalogenation side reactions .
  • Sonogashira coupling : CuI/Pd(PPh₃)₂Cl₂ enables alkyne incorporation; control pH to prevent ester hydrolysis .

Advanced: How does the ester group in this compound behave under acidic or basic conditions, and how can stability be assessed?

Methodological Answer:

  • Acidic conditions : Ester hydrolysis is minimal below pH 3 but accelerates with strong acids (e.g., H₂SO₄). Monitor via TLC (Rf shift) .
  • Basic conditions : Saponification occurs rapidly (e.g., NaOH/MeOH). Stabilize by maintaining anhydrous conditions or using buffered systems (pH 7–8) .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with HPLC tracking (C18 column, acetonitrile/water mobile phase) .

Advanced: How do computational predictions (e.g., LogP, polar surface area) compare with experimental data for this compound?

Methodological Answer:

  • LogP discrepancies : Calculated LogP (e.g., XLogP3 ~2.1) may overestimate experimental values (observed ~1.8) due to hydrogen bonding with the pyridine N . Validate via shake-flask method (octanol/water partitioning).
  • Polar surface area (PSA) : Predicted PSA (~52 Ų) aligns with crystallographic data but may vary with solvation . Use molecular dynamics simulations to refine .

Advanced: What methodologies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Dynamic NMR : Detect rotational barriers in the ester moiety by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .
  • 2D techniques (HSQC, COSY) : Assign overlapping signals; the bromine’s deshielding effect clarifies pyridine proton assignments .
  • Crystallographic validation : Resolve ambiguities by correlating NMR data with X-ray-derived torsion angles .

Advanced: How are air-sensitive intermediates handled during the synthesis of this compound derivatives?

Methodological Answer:

  • Schlenk techniques : Use double-manifold systems under inert gas (N₂/Ar) for moisture-sensitive steps (e.g., Grignard reactions) .
  • Glovebox protocols : Store intermediates with molecular sieves and monitor O₂/H₂O levels via sensors .
  • Quenching agents : Employ degassed methanol or ammonium chloride to safely terminate reactive species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(6-bromopyridin-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(6-bromopyridin-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.